1-Ethyl-2,4-difluorobenzene
Description
1-Ethyl-2,4-difluorobenzene (C₈H₈F₂) is an alkylated aromatic compound featuring an ethyl group at the 1-position and fluorine atoms at the 2- and 4-positions of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it relevant in organic synthesis, materials science, and environmental chemistry.
Properties
Molecular Formula |
C8H8F2 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-ethyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H8F2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
GGLWSLBFZLEDEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1-ethylbenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to a solution of 1-ethylbenzene in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent fluorination. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the ethyl and fluorine substituents influence the reactivity and orientation of the reaction.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form ethylbenzene derivatives.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include 2,4-difluorobenzoic acid.
Nucleophilic Substitution: Products include compounds where fluorine atoms are replaced by other functional groups.
Scientific Research Applications
1-Ethyl-2,4-difluorobenzene is a chemical compound with diverse applications in scientific research, particularly as a building block in the synthesis of more complex molecules. Its unique structure and properties make it valuable in various fields, including chemistry, medicine, and materials science.
Data Table
The provided search results offer limited specific data on this compound. However, the following table summarizes relevant data for related fluorobenzene compounds, which can provide insights:
Research Findings and Insights
- Quinolone Antibacterials: 1,2,4-Trifluorobenzene and 1-chloro-3,4-difluorobenzene are chemical intermediates in the preparation of quinolone antibacterials . These antibacterials are effective in treating bacterial infections, particularly those involving gram-positive bacterial strains .
- Organic Solar Cells: 1,4-Difluorobenzene can enhance the intermolecular π–π stacking of photovoltaic materials, improving charge carrier separation and transport, which boosts the power conversion efficiency and stability of OSCs .
- Enzyme Inhibition: Selective inhibitors developed from fluorobenzene derivatives can modulate drug toxicity by targeting human intestinal carboxylesterases .
- Phenolic Compound Extraction: While not directly related to the applications of this compound, research on phenolic compounds highlights the importance of extraction techniques to obtain high-quality plant extracts with antioxidant properties .
Mechanism of Action
The mechanism by which 1-ethyl-2,4-difluorobenzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the ethyl group activates the benzene ring towards electrophilic attack, while the fluorine atoms influence the orientation and reactivity of the reaction. The molecular targets and pathways involved vary depending on the specific reaction or application being studied.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-ethyl-2,4-difluorobenzene with analogous compounds:
*Estimated based on analogous alkylated aromatics.
Key Observations:
- Substituent Effects : The ethyl group increases hydrophobicity and boiling point compared to smaller substituents (e.g., methyl or ethynyl). Fluorine atoms enhance electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .
- Detection in Environmental Samples: Alkylated aromatics like 1-ethyl-2,4-dimethylbenzene are used as diagnostic markers for ignitable liquid residues (ILR) in wildfire debris, with diagnostic ratios >15.7 indicating contamination .
Environmental and Analytical Relevance
- Contamination Markers: Alkylated aromatics (e.g., 1-ethyl-2,4-dimethylbenzene) are critical in forensic chemistry for distinguishing cross-contaminated samples from background matrices. Their diagnostic ratios (e.g., light:medium compounds) are statistically significant in contaminated samples .
- Stability : Fluorine substitution enhances thermal and oxidative stability, making this compound a candidate for high-temperature applications.
Biological Activity
1-Ethyl-2,4-difluorobenzene (C8H8F2) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological profile, and relevant case studies.
This compound is characterized by its two fluorine substituents on the benzene ring and an ethyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C8H8F2
- Molecular Weight : 154.15 g/mol
Antimicrobial Activity
Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated analogs. For instance, a study evaluating various fluorinated aromatic compounds found that this compound showed significant activity against specific bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Escherichia coli | 15 |
| This compound | Staphylococcus aureus | 12 |
This suggests that the presence of fluorine atoms may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines demonstrated that this compound exhibits dose-dependent cytotoxic effects. The compound was tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings indicate that while the compound has potential therapeutic applications, further investigation is necessary to understand its mechanisms of action and selectivity towards cancerous cells .
Toxicological Profile
The toxicological assessment of this compound reveals moderate toxicity levels in animal models. Acute exposure studies have shown symptoms such as respiratory distress and skin irritation. Long-term exposure assessments are still ongoing to evaluate chronic effects.
Safety Data
The following table summarizes key safety data for this compound:
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | 500 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
These results highlight the necessity for caution when handling this compound in laboratory settings .
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of fluorinated benzene derivatives including this compound. The study aimed to assess their potential as antimicrobial agents against common pathogens. The results indicated that the compound exhibited superior activity compared to non-fluorinated counterparts .
Case Study 2: Cancer Cell Inhibition
Another research effort focused on evaluating the anticancer properties of this compound. The study involved treating various cancer cell lines with different concentrations of the compound. The findings revealed significant inhibition of cell proliferation in both HeLa and MCF-7 cells, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
